molecular formula C24H21FN2 B10933386 1-(4-fluorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(4-fluorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10933386
M. Wt: 356.4 g/mol
InChI Key: NUTBLPMCRQJUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with fluorophenyl and methylphenyl groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones under acidic or basic conditions. One common method involves the condensation of 4-fluorophenylhydrazine with 1,3-diketones in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of fluorophenyl and methylphenyl groups contributes to its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H21FN2

Molecular Weight

356.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-methyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H21FN2/c1-16-4-8-19(9-5-16)23-18(3)24(20-10-6-17(2)7-11-20)27(26-23)22-14-12-21(25)13-15-22/h4-15H,1-3H3

InChI Key

NUTBLPMCRQJUMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.